What is Bzl,ME-L-met-ome hcl used for in biochemistry?
What is Bzl,ME-L-met-ome hcl used for in biochemistry?
An In-Depth Technical Guide to N-Benzyl-L-methionine Methyl Ester Hydrochloride in Biochemical Research
Authored by a Senior Application Scientist
Introduction: The Critical Role of Protected Amino Acids in Modern Biochemistry
In the landscape of biochemical research and pharmaceutical development, amino acids are the fundamental building blocks of life. However, their inherent reactivity, with at least two functional groups (an amine and a carboxylic acid), necessitates a strategy of precise control during the synthesis of peptides and other complex biomolecules. This control is achieved through the use of "protecting groups," temporary modifications to the functional groups of an amino acid to prevent them from participating in unwanted side reactions.
This guide focuses on a specific and versatile protected amino acid derivative: N-Benzyl-L-methionine methyl ester hydrochloride . We will explore its structure, properties, and, most importantly, its applications in biochemistry and drug discovery. This document is intended for researchers, scientists, and professionals in drug development who seek a deeper understanding of how such specialized reagents are employed to advance scientific frontiers.
Understanding N-Benzyl-L-methionine Methyl Ester Hydrochloride
The name "Bzl,ME-L-met-ome hcl" is a shorthand notation representing N-Benzyl-L-methionine methyl ester hydrochloride. Let's dissect this nomenclature to understand the molecule's structure:
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L-met : This signifies the core amino acid is L-methionine, the naturally occurring stereoisomer.
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ome : This indicates a methyl ester (-OCH₃) has been formed at the carboxyl group of the methionine.
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Bzl : This denotes the presence of a benzyl group (-CH₂C₆H₅) attached to the alpha-amino group of the methionine.
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hcl : This indicates that the molecule is supplied as a hydrochloride salt, which enhances its stability and solubility in aqueous solutions.
The combination of the N-benzyl and methyl ester protecting groups makes this compound a valuable tool in synthetic chemistry.
Physicochemical Properties
A summary of the key properties of N-Benzyl-L-methionine methyl ester hydrochloride is presented below.
| Property | Value | Source |
| CAS Number | 402929-60-6 | [1] |
| Molecular Formula | C₁₃H₁₉NO₂S·HCl | [1] |
| Molecular Weight | 289.85 g/mol | [1] |
| Appearance | White to off-white solid | [2] |
| Storage | 4°C, sealed storage, away from moisture | [2] |
Core Applications in Biochemical Research
The primary utility of N-Benzyl-L-methionine methyl ester hydrochloride stems from its role as a protected building block in the synthesis of peptides and other complex organic molecules. Its applications are particularly prominent in pharmaceutical research and development.[3]
Peptide Synthesis: A Controlled Approach
In peptide synthesis, the formation of a peptide bond between two amino acids requires the specific reaction of the carboxyl group of one with the amino group of the other. Without protecting groups, a chaotic mixture of products would result from uncontrolled polymerization.
N-Benzyl-L-methionine methyl ester hydrochloride offers a solution by blocking both the N-terminus (with a benzyl group) and the C-terminus (with a methyl ester). This allows for selective reactions at other parts of the molecule or a controlled deprotection sequence to form the desired peptide.
The benzyl group is a common N-terminal protecting group, while the methyl ester is a simple and effective C-terminal protecting group. The general workflow for utilizing such a protected amino acid in peptide synthesis is illustrated below.
Caption: A generalized workflow for incorporating N-Benzyl-L-methionine methyl ester into a dipeptide.
Drug Discovery and Development
N-Benzyl-L-methionine methyl ester hydrochloride serves as a versatile precursor in the synthesis of various bioactive molecules.[3] The inclusion of a benzyl group can enhance the lipophilicity of a molecule, which is a critical factor in drug design as it can influence a compound's ability to cross cell membranes and its overall bioavailability.[3]
Researchers utilize this compound in the development of novel therapeutic agents by incorporating the methionine moiety into larger molecular scaffolds. These scaffolds can be designed to interact with specific biological targets, such as enzymes or receptors.
Experimental Protocol: A General Peptide Coupling Reaction
The following is a generalized protocol for a peptide coupling reaction using N-protected and C-protected amino acids. This protocol is based on standard peptide coupling techniques mentioned in the literature.[4]
Objective: To synthesize a dipeptide by coupling N-Benzoyl-protected amino acid with an amino acid methyl ester.
Materials:
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N-Benzoyl-L-valine
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L-Tryptophan methyl ester hydrochloride
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1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC)
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4-Dimethylaminopyridine (DMAP)
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Triethylamine (TEA)
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Dichloromethane (DCM)
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous sodium sulfate
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Silica gel for column chromatography
Procedure:
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Preparation of the Reaction Mixture:
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In a round-bottom flask, dissolve N-Benzoyl-L-valine (1 equivalent) in DCM.
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Add L-Tryptophan methyl ester hydrochloride (1 equivalent), followed by TEA (2.2 equivalents) to neutralize the hydrochloride salt.
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Stir the mixture at room temperature for 10 minutes.
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Coupling Reaction:
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Add EDAC (1.2 equivalents) and DMAP (0.1 equivalents) to the reaction mixture.
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Stir the reaction at room temperature and monitor its progress using thin-layer chromatography (TLC).
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Work-up:
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Once the reaction is complete, dilute the mixture with DCM.
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Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purification:
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Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexane-ethyl acetate) to obtain the pure dipeptide.
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Self-Validation: The success of the synthesis can be confirmed through analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to verify the structure and purity of the final product.
Biochemical Context: The Importance of Methionine
Methionine is an essential amino acid with several critical roles in biochemistry:
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Protein Synthesis: It is one of the two sulfur-containing amino acids and is almost always the initiating amino acid in protein synthesis.
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Methyl Donor: In the form of S-adenosylmethionine (SAM), it is the primary methyl group donor in the cell, crucial for the methylation of DNA, RNA, and proteins.[5]
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Antioxidant Defense: Methionine plays a role in the cellular antioxidant defense system.[5]
The use of protected methionine derivatives like N-Benzyl-L-methionine methyl ester hydrochloride allows for the precise incorporation of this important amino acid into synthetically designed molecules for further study.
Caption: Key biochemical roles of the amino acid methionine.
Conclusion and Future Perspectives
N-Benzyl-L-methionine methyl ester hydrochloride is a prime example of how fundamental chemical principles, such as the use of protecting groups, are applied to solve complex biochemical challenges. Its utility in peptide synthesis and as a precursor for drug discovery underscores the importance of such specialized reagents in the modern laboratory.
As research continues to push the boundaries of peptide-based therapeutics and probes for studying biological systems, the demand for well-designed, protected amino acid building blocks will undoubtedly grow. The principles outlined in this guide for N-Benzyl-L-methionine methyl ester hydrochloride can be extended to a wide array of other protected amino acids, each offering unique advantages for specific synthetic goals.
References
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P212121 Store. Benzyl-L-methionine methyl ester hydrochloride. [Link]
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SciELO México. Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. [Link]
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ACS Publications. Chemoselective Methionine Bioconjugation with Hydroxylamine Esters for Peptide/Protein Modifications. [Link]
